N-[5-(acetylamino)-2-methoxyphenyl]-2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetamide
Description
This compound features a central acetamide backbone substituted with a 5-(acetylamino)-2-methoxyphenyl group and a 2,2-dimethylchromen-6-yl moiety. The 2,2-dimethyl substitution on the chromen ring may improve metabolic stability by hindering oxidative degradation.
Properties
Molecular Formula |
C22H26N2O4 |
|---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
N-(5-acetamido-2-methoxyphenyl)-2-(2,2-dimethyl-3,4-dihydrochromen-6-yl)acetamide |
InChI |
InChI=1S/C22H26N2O4/c1-14(25)23-17-6-8-20(27-4)18(13-17)24-21(26)12-15-5-7-19-16(11-15)9-10-22(2,3)28-19/h5-8,11,13H,9-10,12H2,1-4H3,(H,23,25)(H,24,26) |
InChI Key |
RYGIUFOJSASJDF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)CC2=CC3=C(C=C2)OC(CC3)(C)C |
Origin of Product |
United States |
Preparation Methods
Acid Chloride-Mediated Coupling
The chromen acetic acid is converted to its acid chloride using thionyl chloride (SOCl₂) in dichloromethane. Reacting this with 5-acetylamino-2-methoxyaniline in the presence of triethylamine yields the target compound. This method achieves 70–75% yield but requires rigorous moisture control.
SnAr (Nucleophilic Aromatic Substitution)
A metal-free approach utilizes potassium tert-butoxide in toluene to activate the aniline’s amine group, enabling direct coupling with the chromen acetic acid. This method, detailed in patent WO2008010764A2, achieves 82% yield with near-stoichiometric reagent ratios, reducing waste.
Table 2: Comparison of Coupling Methods
| Method | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Acid Chloride | SOCl₂, Et₃N, DCM, 0°C→RT | 70–75 | High reactivity | Moisture-sensitive |
| SnAr | KOtBu, toluene, 50°C, 12 hr | 82 | Atom-efficient, no metal catalysts | Requires anhydrous conditions |
Purification and Characterization
Crude product is purified via column chromatography (SiO₂, ethyl acetate/hexane 3:7) or recrystallization from ethanol/water. Purity exceeding 99% is confirmed by HPLC. Structural validation employs:
-
FTIR: C=O stretch at 1680 cm⁻¹ (acetamide), 1605 cm⁻¹ (chromen carbonyl).
-
¹H NMR: δ 2.15 (s, 3H, CH₃CO), δ 6.75–7.20 (m, aromatic protons).
Scalability and Industrial Considerations
Large-scale synthesis (≥1 kg) uses continuous flow reactors for the cyclization and acetylation steps, improving heat transfer and reducing reaction times by 40%. Solvent recovery systems (e.g., toluene distillation) enhance sustainability, with an E-factor of 8.2, comparable to pharmaceutical industry standards.
Challenges and Optimization Strategies
-
Isomer Formation During Nitration: Controlled nitration at -10°C suppresses meta-substitution, favoring the para-nitro isomer.
-
Acid Sensitivity of Chromen Core: Avoiding strong acids during coupling prevents ring-opening; SnAr is preferred over acid chloride methods for pH-neutral conditions.
-
Byproduct Formation: Residual acetic anhydride is removed via aqueous NaHCO₃ washes, reducing acetylation side products .
Chemical Reactions Analysis
Types of Reactions
N-[5-(acetylamino)-2-methoxyphenyl]-2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that compounds similar to N-[5-(acetylamino)-2-methoxyphenyl]-2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetamide exhibit significant anticancer properties. The compound's structure suggests potential interactions with biological targets involved in cancer cell proliferation and apoptosis.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed selective cytotoxicity against various cancer cell lines. The mechanism was attributed to the inhibition of specific kinases involved in cell cycle regulation, leading to increased apoptosis rates in treated cells .
Antiviral Applications
Potential Antiviral Agents
Research has identified that certain N-heterocyclic compounds display antiviral activity. This compound's structural features may contribute to its ability to inhibit viral replication.
Case Study:
In a study focusing on synthetic N-heterocycles, compounds with similar functionalities were evaluated for their antiviral properties against viruses such as HIV and HCV. The results indicated that these compounds could disrupt viral entry or replication processes .
Antigenotoxic Properties
Protection Against Genotoxicity
The compound has been investigated for its antigenotoxic effects, which are crucial in preventing DNA damage caused by environmental carcinogens.
Case Study:
A research article explored the antigenotoxic activity of various furanocoumarins and related compounds. It was found that certain derivatives exhibited protective effects against genotoxic substances, suggesting a potential application for this compound in chemoprevention strategies .
Cosmetic Applications
Skin Care Formulations
Due to its chemical properties, there is potential for the compound to be utilized in cosmetic formulations aimed at skin health. Its acetylamino group may provide moisturizing benefits while the methoxy group can enhance skin penetration.
Regulatory Aspects:
According to the European Union regulations on cosmetic products, compounds like this compound must undergo safety assessments before being included in cosmetic formulations.
Data Table: Applications Overview
Mechanism of Action
The mechanism of action of N-[5-(acetylamino)-2-methoxyphenyl]-2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and similarities with related acetamide derivatives:
Key Comparisons
Chromen vs. Heterocyclic Cores
- The target compound’s chromen core offers rigidity and planarity, which may enhance binding to flat aromatic pockets in enzymes (e.g., cyclooxygenase or cytochrome P450). In contrast, triazole-containing analogs (–2) exhibit sulfur or nitrogen-rich cores, favoring metal coordination or hydrogen bonding .
- The thienopyrimidine derivative () introduces a fused bicyclic system, likely improving selectivity for kinase targets due to increased steric and electronic complexity .
Substituent Effects on Bioactivity
- Chlorophenyl groups () are associated with enhanced lipophilicity and membrane penetration, critical for CNS-targeting drugs. Methoxy groups (common in all compounds) may reduce metabolic clearance by blocking hydroxylation .
Molecular Weight and Drug-Likeness
Research Findings and Implications
Stability and Crystallography
- highlights that substituent positioning (e.g., dichlorophenyl vs. pyrazolyl) significantly impacts molecular conformation. Dihedral angles between aromatic systems in the target compound’s chromen core may promote stable π-stacking, whereas flexible triazole-thioether chains (–2) could adopt multiple conformations, affecting target binding .
Biological Activity
N-[5-(acetylamino)-2-methoxyphenyl]-2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetamide, with the CAS number 1401566-38-8, is a compound of interest due to its potential biological activities. Understanding its biological properties is crucial for evaluating its therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C22H26N2O4, with a molecular weight of 382.5 g/mol. Its structure includes an acetylamino group and a methoxyphenyl moiety, which may contribute to its biological effects.
| Property | Value |
|---|---|
| CAS Number | 1401566-38-8 |
| Molecular Formula | C22H26N2O4 |
| Molecular Weight | 382.5 g/mol |
Anti-inflammatory Activity
Compounds similar to this compound have shown potential as selective inhibitors of the enzyme 5-lipoxygenase (5-LOX), which plays a critical role in the inflammatory process. In silico studies suggest that such compounds can exhibit strong binding affinities towards 5-LOX while displaying minimal interaction with cyclooxygenase (COX) enzymes, thus reducing the risk of side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
Anticancer Activity
Preliminary investigations into structurally analogous compounds suggest potential anticancer properties. For instance, certain derivatives have demonstrated activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The mechanism often involves modulation of key signaling pathways related to cell survival and growth.
Antimicrobial Activity
The antimicrobial efficacy of similar compounds has been documented in various studies. For example, derivatives containing methoxy and acetylamino groups have shown inhibitory effects against bacterial strains and fungi . This suggests that this compound could possess comparable antimicrobial properties.
Case Studies and Research Findings
- Study on Inhibition of 5-LOX : A study evaluated the anti-inflammatory potential of a related compound through molecular docking simulations. The results indicated a high binding affinity for 5-LOX with minimal COX binding, suggesting a selective inhibition profile beneficial for reducing inflammation without significant gastrointestinal side effects .
- Anticancer Screening : In vitro assays on derivatives similar to this compound revealed significant cytotoxicity against various cancer cell lines, indicating potential as an anticancer agent .
- Antimicrobial Studies : Compounds with similar functional groups were tested against common pathogens. Results showed effective inhibition at micromolar concentrations, highlighting their potential as antimicrobial agents .
Q & A
Q. Table 1: Key Reaction Parameters
| Step | Reagents/Conditions | Monitoring Method | Yield (%) |
|---|---|---|---|
| 1 | K₂CO₃, DMF, RT | TLC (EtOAc/Hexane) | 60-75 |
| 2 | H₂O precipitation | Filtration | 85-90 |
Basic: Which spectroscopic techniques are critical for confirming structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies proton environments (e.g., aromatic protons at δ 6.8–7.2 ppm, methoxy at δ ~3.8 ppm). ¹³C NMR confirms carbonyl (C=O) and chromenyl carbons .
- Infrared Spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C-O of methoxy) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 441.18) .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Methodological Answer:
- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent ratio, catalyst loading). For example, a 2³ factorial design can optimize DMF volume, reaction time, and stirring rate .
- Case Study : Increasing temperature from 25°C to 40°C improved yield by 15% but required tighter pH control (pH 7–8) to avoid side reactions .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Cross-Validation : Replicate assays using standardized protocols (e.g., MIC for antimicrobial activity, MTT for cytotoxicity) across multiple cell lines (e.g., HeLa, MCF-7) .
- Control Variables : Account for differences in solvent (DMSO vs. saline), concentration ranges (1–100 µM), and incubation times (24–72 hrs) .
- Meta-Analysis : Use statistical tools (e.g., ANOVA) to compare datasets and identify outliers .
Advanced: How can computational methods enhance reactivity or bioactivity studies?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict electron transfer behavior. For example, a smaller gap (~3.5 eV) suggests higher reactivity .
- Molecular Docking : Simulate binding affinities with target proteins (e.g., EGFR kinase) using AutoDock Vina. A docking score ≤ -7.0 kcal/mol indicates strong binding .
Q. Table 2: Computational Parameters
| Method | Software/Tool | Key Output |
|---|---|---|
| DFT (HOMO-LUMO) | Gaussian 09 | Energy gap (eV) |
| Molecular Docking | AutoDock Vina | Binding affinity (kcal/mol) |
Advanced: What experimental designs establish structure-activity relationships (SAR)?
Methodological Answer:
- Analog Synthesis : Modify substituents (e.g., replace methoxy with ethoxy) and test bioactivity .
- Key Parameters :
- Lipophilicity (logP) : Measure via HPLC to correlate with membrane permeability.
- Steric Effects : Use X-ray crystallography to analyze binding pocket compatibility .
Basic: What protocols assess compound stability under storage conditions?
Methodological Answer:
- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 4 weeks. Monitor degradation via HPLC (peak area ±5% threshold) .
- Light Sensitivity : Store in amber vials; UV-Vis spectroscopy detects chromenyl group photodegradation (λmax ~290 nm) .
Advanced: How do functional groups influence pharmacokinetics?
Methodological Answer:
- Acetylamino Group : Enhances solubility (logS ~-3.2) but reduces metabolic stability (CYP3A4-mediated oxidation) .
- Methoxy Group : Increases lipophilicity (clogP ~2.8) and plasma protein binding (~90%) .
Q. Table 3: Pharmacokinetic Parameters
| Group | Property Affected | Experimental Method |
|---|---|---|
| Acetylamino | Aqueous solubility | Shake-flask assay |
| Methoxy | Plasma protein binding | Equilibrium dialysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
